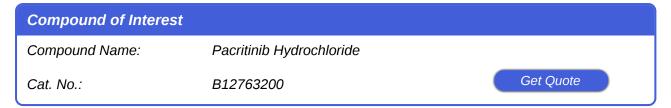


Application Notes and Protocols for In Vivo Studies with Pacritinib Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of **pacritinib hydrochloride**, a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Pacritinib's dual inhibitory action makes it a subject of significant interest in hematological malignancies and other proliferative disorders.[1][3] The following protocols and data are intended to facilitate reproducible and effective preclinical research.

Data Presentation

Solubility of Pacritinib

Solvent	Concentration	Remarks	
DMSO	1 mg/mL (2.12 mM)	Sonication is recommended.[4]	
10 mg/mL (21.16 mM)	Ultrasonic and warming to 60°C may be required.[5]		
11 mg/mL (23.27 mM)	Use fresh, moisture-free DMSO.[6]		
Water	< 1 mg/mL	Insoluble or slightly soluble.[4]	
1 M HCI	≥ 100 mg/mL (211.60 mM)	Soluble.[5]	
0.1 M HCI	2 mg/mL (4.23 mM)	Requires sonication.[5]	



In Vivo Formulation Vehicles for Pacritinib

Vehicle Composition	Achievable Concentration	Remarks	
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 1 mg/mL (2.12 mM)	Clear solution. Sonication is recommended.[4][5]	
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline	≥ 0.3 mg/mL (0.63 mM)	Clear solution.[5]	
10% DMSO + 90% (20% SBE- β-CD in saline)	1 mg/mL (2.12 mM)	Suspended solution; requires sonication.[5]	
0.5% Methylcellulose (w/v) + 0.1% Tween-80 in H ₂ O	Not specified	Used for in vivo studies.[7]	
Ora-Plus	Not specified	Used as a vehicle in a glioblastoma xenograft model. [8]	

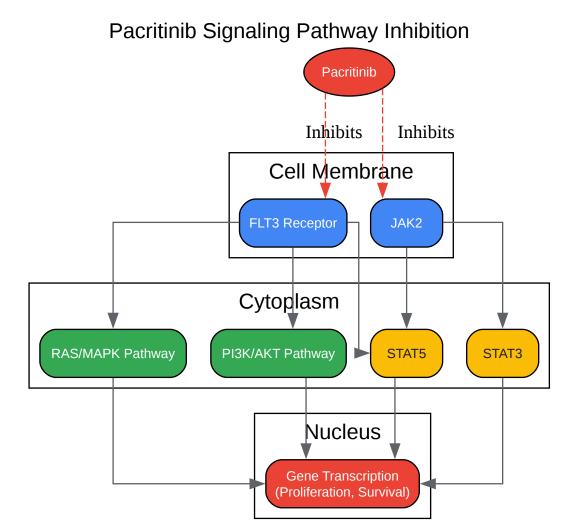
Pharmacokinetic Parameters of Pacritinib in Preclinical Models

Species	Dose & Route	Tmax	Cmax	AUC	Oral Bioavaila bility (%)	t½
Mouse	Not specified	-	-	-	39	5.6 h
Rat	10 mg/kg, oral	4 h	114 ng/mL	599 ng⋅h/mL	10	~6 h
Dog	3 mg/kg, oral	2.0 h	~12 ng/mL	53 ng∙h/mL	24	3.4 h

Data compiled from multiple sources.[5][9][10]

Signaling Pathway and Experimental Workflow



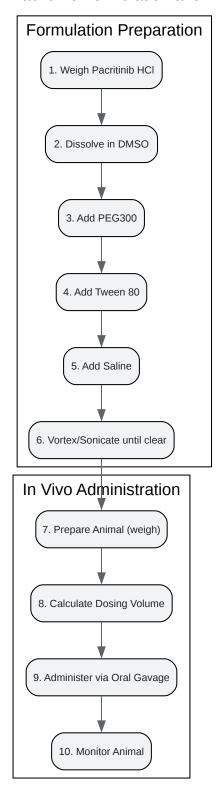


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Caption: Pacritinib inhibits FLT3 and JAK2 signaling pathways.



Workflow for Pacritinib Formulation and Administration



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Caption: Experimental workflow from preparation to administration.



Experimental Protocols Protocol 1: Preparation of Pacritinib Formulation for Oral Gavage (1 mg/mL)

This protocol describes the preparation of a common vehicle formulation for **pacritinib hydrochloride** suitable for oral administration in rodents.[4][5]

Materials:

- Pacritinib hydrochloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator bath

Procedure:

- Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 μL, the required concentration is 2.5 mg/mL. Adjust the initial weight of pacritinib accordingly.
- Dissolve in DMSO: Weigh the required amount of **pacritinib hydrochloride** and place it in a sterile tube. Add 10% of the final volume as DMSO. Vortex thoroughly. If solubility is an issue, gentle warming and sonication can be applied.[4][5]



- Add PEG300: Add 40% of the final volume as PEG300 to the DMSO-pacritinib mixture.
 Vortex until the solution is homogenous.
- Add Tween 80: Add 5% of the final volume as Tween 80. Vortex to ensure complete mixing.
- Add Saline: Add the final 45% of the volume as sterile saline.
- Final Mixing: Vortex the solution vigorously and/or sonicate until the solution is clear and free of any precipitate.[4] This final solution is now ready for administration. It is recommended to prepare the working solution fresh on the day of use.[4]

Protocol 2: Administration of Pacritinib by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared pacritinib formulation to mice via oral gavage.

Materials:

- · Prepared pacritinib formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
- Syringes (e.g., 1 mL tuberculin)
- Animal scale

Procedure:

- Animal Handling and Restraint: Gently but firmly restrain the mouse, ensuring a secure grip
 on the scruff of the neck to prevent movement and to straighten the neck and esophagus.
- Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the pacritinib formulation based on its body weight and the target dose (e.g., mg/kg).
- Loading the Syringe: Draw the calculated volume of the pacritinib formulation into the syringe fitted with the gavage needle. Ensure there are no air bubbles.



- Gavage Administration:
 - Position the tip of the gavage needle gently into the mouse's mouth, aiming towards the back of the throat.
 - Allow the mouse to swallow the tip of the needle.
 - Once the needle has passed the esophagus, gently advance it into the stomach. There should be no resistance. If resistance is felt, withdraw the needle immediately and restart.
 - Slowly depress the syringe plunger to deliver the formulation.
 - Carefully and slowly withdraw the gavage needle.
- Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy. In some studies, pacritinib has been administered daily for extended periods (e.g., 21 consecutive days).[4][6]

Important Considerations:

- Toxicity: In repeated oral dose toxicity studies in mice and dogs, the maximum tolerated dose
 (MTD) was determined to be 80 mg/kg/day.[1]
- Efficacy in Xenograft Models: Pacritinib has demonstrated dose-dependent tumor growth inhibition in various xenograft models, with doses ranging from 25 mg/kg to 150 mg/kg administered orally once daily showing significant efficacy.[4][6]
- Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved animal care and use protocols.

By following these detailed application notes and protocols, researchers can effectively prepare and administer **pacritinib hydrochloride** for in vivo studies, contributing to the further understanding of its therapeutic potential.

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